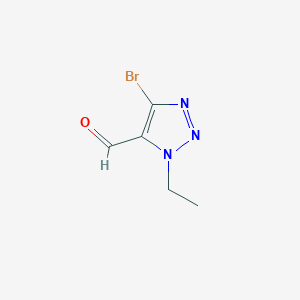
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a formyl group at the 5th position of the triazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by bromination at the 4th position and subsequent formylation at the 5th position. The reaction conditions often require the use of catalysts such as copper(I) salts for the cycloaddition and N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and formyl group play crucial roles in the binding interactions with the enzyme’s active site. The compound’s ability to form hydrogen bonds and other non-covalent interactions with biological targets is essential for its activity .
Comparación Con Compuestos Similares
4-Bromo-1-ethyl-1H-1,2,3-triazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and formyl group on the triazole ring. This unique structure imparts specific reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H6BrN3O |
|---|---|
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
5-bromo-3-ethyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h3H,2H2,1H3 |
Clave InChI |
YLRMJGVTZGZHCP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(N=N1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)


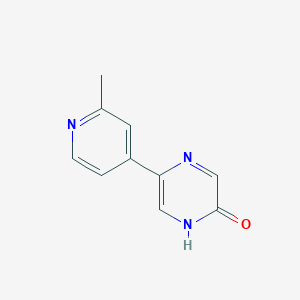

![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)


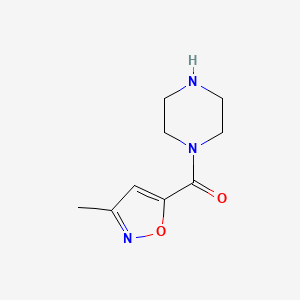
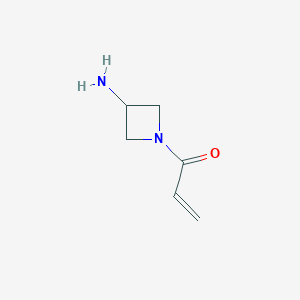
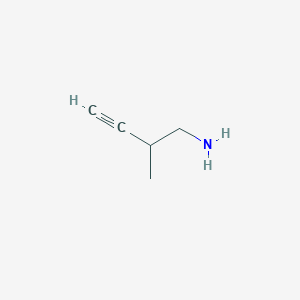
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)

